((Furan-2-ylmethyl)(methyl)carbamoyl)glycine
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Overview
Description
((Furan-2-ylmethyl)(methyl)carbamoyl)glycine: is a compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The furan ring is attached to a glycine moiety through a carbamoyl linkage, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
The primary targets of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine are certain types of bacteria, including Escherichia coli and Salmonella typhi . These bacteria play a role in various infectious diseases, and the compound’s interaction with them can potentially inhibit their growth and proliferation .
Mode of Action
The compound interacts with its bacterial targets, leading to changes that inhibit their growth
Biochemical Pathways
This compound is part of the furan platform of chemicals, which are derived from biomass such as furfural and 5-hydroxymethylfurfural . These compounds are involved in various biochemical pathways, and their modification can lead to a wide range of bioactive compounds . The specific pathways affected by this compound and their downstream effects are currently under investigation.
Result of Action
The result of this compound’s action is the inhibition of growth in certain bacteria . This antimicrobial activity suggests potential applications in treating bacterial infections . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine typically involves the coupling of furan derivatives with glycine. One common method involves the reaction of furan-2-carbaldehyde with methylamine to form the intermediate (furan-2-ylmethyl)methylamine. This intermediate is then reacted with glycine in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.
Substitution: The carbamoyl group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted carbamoyl glycine derivatives
Scientific Research Applications
Chemistry: ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine is used as a building block in organic synthesis
Biology: In biological research, this compound has been studied for its potential antimicrobial properties. It has shown activity against various bacterial strains, making it a candidate for the development of new antibiotics .
Medicine: The compound’s potential antimicrobial properties also make it a candidate for medicinal applications. Research is ongoing to explore its efficacy in treating bacterial infections and its potential as a drug lead compound .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other materials. Its unique chemical properties make it suitable for creating materials with specific characteristics.
Comparison with Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of ((Furan-2-ylmethyl)(methyl)carbamoyl)glycine.
Furan-2,5-dicarboxylic acid: An oxidation product of furan derivatives.
Tetrahydrofuran: A reduction product of furan derivatives.
Uniqueness: this compound is unique due to its combination of a furan ring and a glycine moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its potential antimicrobial activity and versatility in chemical synthesis make it a valuable compound for various applications .
Properties
IUPAC Name |
2-[[furan-2-ylmethyl(methyl)carbamoyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-11(6-7-3-2-4-15-7)9(14)10-5-8(12)13/h2-4H,5-6H2,1H3,(H,10,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGWKNUIRZQNSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)NCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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